molecular formula C18H12BrClN4O4 B6034939 N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide

N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide

Cat. No.: B6034939
M. Wt: 463.7 g/mol
InChI Key: JZRPLYCXYDAKKJ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . . Industrial production methods may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide can undergo several types of chemical reactions:

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. The specific effects depend on the functional groups attached to the indole core and their interactions with target molecules .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN4O4/c1-2-7-23-14-6-4-11(19)9-12(14)16(18(23)26)21-22-17(25)10-3-5-13(20)15(8-10)24(27)28/h2-6,8-9,26H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRPLYCXYDAKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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